molecular formula C12H13NO B040565 3-Ethyl-8-methoxyquinoline CAS No. 112955-03-0

3-Ethyl-8-methoxyquinoline

Cat. No.: B040565
CAS No.: 112955-03-0
M. Wt: 187.24 g/mol
InChI Key: QBVUVMNSJBCGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxidronic acid typically involves the reaction of phosphorous acid (H₃PO₃) with formaldehyde (CH₂O) under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization . The general reaction can be represented as follows:

H₃PO₃+CH₂OCH₆O₇P₂\text{H₃PO₃} + \text{CH₂O} \rightarrow \text{CH₆O₇P₂} H₃PO₃+CH₂O→CH₆O₇P₂

Industrial Production Methods

Industrial production of oxidronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically heated to facilitate the reaction, and the product is purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Oxidronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxidronic acid can yield various phosphonic acid derivatives, while reduction can produce hydroxymethylphosphonic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxidronic acid is unique in its specific binding affinity to hydroxyapatite and its diagnostic applications in skeletal imaging. Its ability to demonstrate areas of altered osteogenesis makes it particularly valuable in medical diagnostics .

Properties

IUPAC Name

3-ethyl-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-7-10-5-4-6-11(14-2)12(10)13-8-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVUVMNSJBCGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553817
Record name 3-Ethyl-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112955-03-0
Record name 3-Ethyl-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Freshly distilled 2-ethyl acrolein (1.7 ml) was added, over 20 minutes, to a solution of o-anisidine (1.5 g) and iodine (20 mg) in 70% sulphuric acid (10 ml) stirring at 110° C. After 2 hours the reaction was cooled to 0° C. and basified with 25% aqueous sodium hydroxide (pH 13). The aqueous layer was extracted with ethyl acetate (2×100 ml) and the extracts combined. The organic layer was extracted with 2M hydrochloric acid (2×100 ml) and the combined acidic extracts basified once again with 25% sodium hydroxide. The aqueous layer was extracted with ethyl acetate (2×100 ml), the extracts combined, dried over magnesium sulphate, filtered, and the filtrate evaporated in vacuo. The residue was purified by column chromatography, eluting with 25%-50% ethyl acetate in hexane, to yield the title product as a tan oil (0.42 g).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-8-methoxyquinoline
Reactant of Route 2
3-Ethyl-8-methoxyquinoline
Reactant of Route 3
3-Ethyl-8-methoxyquinoline
Reactant of Route 4
3-Ethyl-8-methoxyquinoline
Reactant of Route 5
3-Ethyl-8-methoxyquinoline
Reactant of Route 6
3-Ethyl-8-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.